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Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzyl alcohol

CAS No.: 55685-75-1

Cat. No.: B3426949

Get Quote

Executive Summary & Structural Significance
(4-Chloro-2-methoxyphenyl)methanol (CAS: 55685-75-1) is a critical benzyl alcohol

intermediate used extensively in the synthesis of bioactive small molecules, particularly within

the quinazoline and benzothiazole classes of pharmacophores.[1][2]

In medicinal chemistry, this scaffold serves as a "privileged structure." The 4-chloro substituent

provides metabolic stability (blocking para-oxidation) and lipophilicity, while the 2-methoxy

group offers a hydrogen bond acceptor site and steric bulk that forces orthogonal conformation

in biaryl systems. This specific substitution pattern is frequently exploited to tune the potency of

kinase inhibitors and GPCR ligands.
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Property Data

CAS Registry Number 55685-75-1

IUPAC Name (4-Chloro-2-methoxyphenyl)methanol

Molecular Formula C₈H₉ClO₂

Molecular Weight 172.61 g/mol

SMILES COC1=C(CO)C=CC(Cl)=C1

InChI Key AXXPZAITCCIOIA-UHFFFAOYSA-N

Appearance Pale cream crystalline solid

Melting Point 44–52 °C

Structural Analysis & Electronic Properties
The reactivity of (4-Chloro-2-methoxyphenyl)methanol is dictated by the push-pull electronic

effects of its substituents on the benzene ring.

Electronic Environment: The 2-methoxy group (-OCH₃) is a strong electron-donating group

(EDG) by resonance, which increases electron density at the ortho and para positions

relative to itself. However, the 4-chloro group (-Cl) is an electron-withdrawing group (EWG)

by induction.

Benzylic Reactivity: The hydroxymethyl group (-CH₂OH) is activated. The ortho-methoxy

group can provide anchimeric assistance (neighboring group participation) in solvolysis

reactions, stabilizing carbocation intermediates, although the inductive withdrawal from the

chlorine atom slightly destabilizes the benzylic cation compared to a simple methoxybenzyl

system.

Conformational Lock: In drug design, the ortho-methoxy group often creates an

intramolecular hydrogen bond or steric clash that locks the rotation of the benzylic bond,

reducing the entropic penalty upon binding to a protein target.
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High-purity synthesis is typically achieved via the reduction of the corresponding oxidized

precursors: 4-chloro-2-methoxybenzoic acid or 4-chloro-2-methoxybenzaldehyde.

Protocol A: Reduction of 4-Chloro-2-methoxybenzoic
Acid
This is the most robust method for bulk preparation, utilizing Borane-THF or Lithium Aluminum

Hydride (LiAlH₄).

Reagents: 4-Chloro-2-methoxybenzoic acid, BH₃·THF (1.0 M), Anhydrous THF. Mechanism:

Nucleophilic attack of the hydride on the carbonyl carbon.

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

Dissolution: Dissolve 4-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous THF (0.5 M

concentration). Cool to 0°C.

Addition: Dropwise add BH₃·THF complex (1.5 eq) over 30 minutes. Caution: Hydrogen gas

evolution.

Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of

the carboxylate intermediate.

Quench: Cool to 0°C. Carefully quench with Methanol to destroy excess borane.

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, saturated NaHCO₃,

and brine. Dry over Na₂SO₄.[3]

Purification: Recrystallize from Hexanes/EtOAc if necessary.

Protocol B: Reduction of 4-Chloro-2-
methoxybenzaldehyde
Preferred for smaller scales or when the aldehyde is readily available. Uses milder Sodium

Borohydride (NaBH₄).

Reagents: 4-Chloro-2-methoxybenzaldehyde, NaBH₄, Methanol.
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Dissolution: Dissolve aldehyde (1.0 eq) in Methanol (0.2 M). Cool to 0°C.

Reduction: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes.

Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (disappearance of aldehyde spot).

Workup: Quench with water. Extract with Dichloromethane (DCM).

Synthesis & Reactivity Workflow
The following diagram illustrates the synthesis pathways and downstream functionalization

logic.
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Figure 1: Synthesis routes to (4-Chloro-2-methoxyphenyl)methanol and its subsequent

transformation into electrophilic building blocks.

Spectroscopic Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR). The 1,2,4-substitution

pattern yields a distinct splitting pattern in the aromatic region.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Structural
Logic
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Note: Coupling constants (J values) are approximate based on standard ortho (~8 Hz) and

meta (~2 Hz) aromatic couplings.

Mass Spectrometry (MS)
Ionization Mode: EI or ESI (+).

Molecular Ion: m/z 172 [M]⁺ and 174 [M+2]⁺ in a 3:1 ratio (characteristic Chlorine isotope

pattern).

Fragment Ions: Loss of -OH (M-17) and loss of -CH₂OH (Tropylium ion formation).

Pharmaceutical Applications & Reactivity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3426949?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This alcohol is rarely the final drug; it is a linker intermediate. Its primary utility lies in its

conversion to electrophiles (halides/sulfonates) which are then coupled to nucleophilic

pharmacophores.

Key Transformation: Conversion to Benzyl Chloride
To attach this ring system to a nitrogen nucleophile (e.g., a piperazine or quinazoline ring), the

alcohol is converted to 4-chloro-2-methoxybenzyl chloride.

Protocol:

Dissolve alcohol in Dichloromethane (DCM).

Add Thionyl Chloride (SOCl₂) (1.2 eq) and a catalytic amount of DMF.

Stir at room temperature for 2 hours.

Evaporate volatiles to yield the alkyl chloride quantitatively.

Drug Discovery Context
This scaffold is structurally homologous to the "dimethoxy" patterns found in:

Prazosin/Doxazosin Analogs: Quinazoline-based alpha-blockers often use methoxy-

substituted benzyl rings to optimize receptor affinity.

Kinase Inhibitors: The 4-chloro-2-methoxy motif is used to fill hydrophobic pockets in ATP-

binding sites of kinases (e.g., EGFR, VEGFR), where the chlorine atom interacts with

hydrophobic residues (Gatekeeper residues) and the methoxy oxygen can accept hydrogen

bonds from the hinge region.
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Figure 2: Application of the scaffold in diverse bioactive chemical classes.

Safety & Handling (MSDS Highlights)
Hazards: Skin Irritant (H315), Eye Irritant (H319).[2]

Storage: Store in a cool, dry place. Keep container tightly closed.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with

an afterburner and scrubber (due to Chlorine content).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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